Product packaging for Desmethyl-MADAM(Cat. No.:CAS No. 412015-27-1)

Desmethyl-MADAM

Cat. No.: B1147639
CAS No.: 412015-27-1
M. Wt: 258.39
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Desmethyl-MADAM is a crucial non-radiolabeled precursor in the synthesis of [11C]MADAM ([11C]N,N-dimethyl-2-(2-amino-4-methylphenylthio)benzylamine), a positron emission tomography (PET) radioligand with high affinity and selectivity for the serotonin transporter (SERT) . SERT is a primary target for antidepressant drugs and plays a critical role in regulating serotonin-mediated neuronal signaling, which is implicated in mood, appetite, and sleep . Researchers utilize this compound to develop radiotracers for the in vivo visualization and quantification of SERT distribution in the brain. This process is vital for investigating the serotonergic system in neuropsychiatric states such as depression, schizophrenia, and obsessive-compulsive disorders . The mechanism of SERT inhibition for this class of compounds involves binding to the transporter, potentially stabilizing it in an outward-facing conformation and preventing the closure of the extracellular gate, thereby blocking serotonin reuptake . As a synthetic intermediate, this compound is methylated using agents like [11C]methyl triflate to produce the active radioligand . This product is intended for research purposes only and is not for diagnostic or therapeutic human use. All information is provided for scientific reference only.

Properties

CAS No.

412015-27-1

Molecular Formula

C15H18N2S

Molecular Weight

258.39

Purity

> 98%

Synonyms

2-(2-Methylaminomethylphenylsulfanyl)-5-methylphenylamine

Origin of Product

United States

Chemical Synthesis Methodologies and Analog Design

Strategies for the Laboratory Synthesis of Desmethyl-MADAM

The laboratory synthesis of this compound is a critical process for its subsequent use in research, particularly as a precursor for radiolabeled compounds. The methodologies employed aim to produce the compound with high purity and in sufficient quantities for its applications.

Precursor Compounds and Reaction Pathways for N-Dealkylation

This compound is primarily synthesized through the N-dealkylation of its parent compound, MADAM (N,N-dimethyl-2-(2-amino-4-methylphenylthio)benzylamine). nih.govresearchgate.net This process involves the removal of one of the methyl groups from the tertiary amine of MADAM to form the secondary amine, this compound. nih.govmdpi.com

Various chemical methods can be employed for N-dealkylation. One common approach involves the use of chloroformates, which react with the tertiary amine to form a carbamate (B1207046) intermediate. Subsequent hydrolysis or reduction of this intermediate yields the desired secondary amine. researchgate.net Another established method is the von Braun reaction, which utilizes cyanogen (B1215507) bromide to cleave the tertiary amine. nih.gov The choice of reagent and reaction conditions is crucial to ensure selective N-demethylation without affecting other functional groups within the molecule. nih.govresearchgate.net

The synthesis of the precursor MADAM itself involves a multi-step process. A common synthetic route to obtain the precursor for this compound involves the reduction of a nitro group to an amine. For instance, the synthesis of a related compound, N-desmethyl-SOMADAM, involved the reduction of a nitro-substituted precursor using tin(II) chloride in a solution of hydrochloric acid and methanol. researchgate.net

Optimization of Synthetic Yields and Purity for Research Applications

For research applications, particularly in radiochemistry, obtaining this compound with high purity is paramount. Impurities can interfere with subsequent radiolabeling reactions and affect the quality of the final radioligand. Therefore, optimization of the synthesis is a key focus.

Strategies to enhance synthetic yields and purity include the careful selection of reagents and solvents, as well as precise control over reaction parameters such as temperature and reaction time. core.ac.uk Purification of the final product is typically achieved through techniques like high-performance liquid chromatography (HPLC). researchgate.netresearchgate.net For instance, in the synthesis of N-desmethyl-SOMADAM, HPLC purification on a reverse-phase C-18 column was employed to achieve the necessary purity for C-11 radiolabeling. researchgate.net The optimization process aims to develop a robust and reproducible synthetic method that consistently delivers high-quality this compound.

Radiosynthesis of N-Methylated Derivatives from this compound

This compound serves as the immediate precursor for the synthesis of clinically significant N-methylated radioligands, most notably [11C]MADAM. This radiotracer is widely used in Positron Emission Tomography (PET) to visualize and quantify the serotonin (B10506) transporter in the brain. researchgate.netresearchgate.netutupub.fihelsinki.fi

Production of Carbon-11 (B1219553) Labeled Radioligands (e.g., [11C]MADAM)

The production of [11C]MADAM involves the N-methylation of this compound using a carbon-11 labeled methylating agent. researchgate.netutupub.fihelsinki.fi Carbon-11 is a positron-emitting radionuclide with a short half-life of approximately 20.4 minutes, which necessitates rapid and efficient synthesis. nih.govopenmedscience.com

The most common method for this radiosynthesis is the reaction of this compound with [11C]methyl iodide ([11C]CH3I) or the more reactive [11C]methyl triflate ([11C]CH3OTf). researchgate.netresearchgate.netresearchgate.net [11C]Methyl iodide is typically produced from cyclotron-generated [11C]methane. researchgate.netutupub.fihelsinki.fi The reaction is usually carried out in an automated synthesis module to handle the radioactivity and ensure precise control over the reaction conditions. snmjournals.org The incorporation yield of the carbon-11 label into MADAM can be quite high, with reports of 75-80% when using [11C]methyl iodide. researchgate.net The total synthesis time, including purification, is typically around 30 minutes. researchgate.net

Considerations for Radiochemical Purity and Specific Activity in Research Probes

For PET imaging applications, the radiochemical purity and specific activity of the research probe are critical parameters. Radiochemical purity refers to the proportion of the total radioactivity in the desired chemical form. researchgate.netutupub.fihelsinki.fi High radiochemical purity, typically exceeding 95%, is essential to ensure that the PET signal accurately reflects the distribution of the target radioligand and is not confounded by radioactive impurities. researchgate.netutupub.fihelsinki.fi Purification of the radiolabeled product is commonly achieved using HPLC. researchgate.netnih.gov

Specific activity is the amount of radioactivity per unit mass of the compound, often expressed in Gigabecquerels per micromole (GBq/μmol). researchgate.netutupub.firesearchgate.net High specific activity is crucial to minimize the injected mass of the compound, thereby avoiding potential pharmacological effects and ensuring that the tracer binds to the target receptors in a "tracer" concentration. researchgate.net The specific activity of [11C]MADAM has been reported to be in the range of 395 ± 130 GBq/μmol. utupub.fihelsinki.fi Factors influencing specific activity include the amount of stable carbon-12 contamination in the cyclotron target and reagents. researchgate.net

Radiosynthesis ParameterTypical Value/RangeSource(s)
Radiochemical Purity>95% researchgate.netutupub.fihelsinki.fi
Specific Activity ([11C]MADAM)395 ± 130 GBq/μmol utupub.fihelsinki.fi
Carbon-11 Incorporation Yield75-80% (with [11C]methyl iodide) researchgate.net
Total Synthesis Time~30 minutes researchgate.net

Design and Synthesis of this compound Analogues for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for the rational design of new compounds with improved properties. oncodesign-services.comscirp.orgazolifesciences.com In the context of this compound, the design and synthesis of analogues aim to explore how structural modifications influence the compound's affinity and selectivity for the serotonin transporter and other monoamine transporters. researchgate.net

The synthesis of analogues involves systematic changes to the core structure of this compound. oncodesign-services.com These modifications can include altering the substituents on the phenyl rings, replacing the sulfur atom with other linkers, or modifying the amino group. researchgate.net For example, derivatives of diphenylsulfide SERT ligands have been synthesized where the sulfur atom was replaced by an oxygen, sulfinyl, sulfonyl, amino, or carbon group. researchgate.net

Structural Modifications and their Impact on Molecular Interactions

The affinity and selectivity of ligands for the serotonin transporter are highly sensitive to structural changes. The process of N-demethylation, which converts MADAM to this compound, is a significant metabolic pathway and a key structural modification in the design of SERT ligands. mdpi.comresearchgate.netnih.gov This modification, along with others on the diphenylsulfide scaffold, has a profound impact on the molecule's interaction with the transporter.

N-demethylation has been shown to enhance the affinity of some ligands for the serotonin and norepinephrine (B1679862) transporters. acs.org For instance, in a series of tropane (B1204802) analogs, N-demethylation led to a notable increase in selectivity for SERT over the dopamine (B1211576) transporter (DAT). researchgate.net This suggests that the presence of a single methyl group on the nitrogen atom, as in this compound, can be favorable for SERT binding compared to the dimethylated form (MADAM) or the primary amine.

Further modifications to the diphenylsulfide core of this compound can also modulate its binding characteristics. For example, the replacement of the sulfur atom with other linking groups such as oxygen, sulfinyl, sulfonyl, or amino groups has been explored in related diphenylsulfide SERT ligands. researchgate.netnih.gov These changes alter the geometry and electronic properties of the molecule, thereby influencing its binding affinity and selectivity. Studies on analogs have shown that some of these modifications can result in compounds with high in vitro affinity for SERT. nih.gov

The table below summarizes the impact of key structural modifications on the binding affinity of diphenylsulfide analogs, providing insight into the structure-activity relationship (SAR) of this class of compounds.

Compound/ModificationTargetKi (nM)Selectivity (SERT vs. DAT/NET)Reference
MADAMSERT1.65 ± 0.10High researchgate.net
SOMADAM (S-oxidation)SERT4.15 ± 0.57High researchgate.net
N-demethylation (general trend)SERT/NETEnhanced AffinityIncreased for SERT over DAT acs.orgresearchgate.net

This table is illustrative and compiles data from studies on related diphenylsulfide and tropane analogs to infer the potential effects of modifications on a this compound scaffold.

Integration of Reporter Groups for Biochemical and Imaging Assays

This compound is a key precursor for the integration of reporter groups, particularly for use in positron emission tomography (PET) imaging of the serotonin transporter. researchgate.net The secondary amine of this compound provides a reactive site for the introduction of radiolabels.

The most common application is the synthesis of [¹¹C]MADAM, where this compound is methylated using [¹¹C]methyl iodide or [¹¹C]methyl triflate. researchgate.net This reaction is a high-yield N-methylation that produces the PET radioligand [¹¹C]MADAM, which has been extensively used to quantify SERT in the human brain. researchgate.net

Beyond radiolabeling for in vivo imaging, the structure of this compound allows for the integration of other types of reporter groups for various biochemical and in vitro assays. These can include:

Fluorescent Probes: A fluorescent group could be attached to the amine or another part of the molecule to create a fluorescent ligand. Such probes are valuable for in vitro binding assays, fluorescence microscopy, and high-throughput screening to identify new SERT ligands.

Biotin (B1667282) Tags: The incorporation of a biotin moiety would allow for the use of avidin-streptavidin detection systems. promega.com This is useful for immunoassays and protein purification applications, such as pulling down the SERT protein from a cell lysate to study its interactions with other proteins.

Photoaffinity Labels: Introduction of a photoreactive group, such as an aryl azide (B81097) or a benzophenone, would create a photoaffinity ligand. nih.gov Upon photoactivation, this ligand would form a covalent bond with the transporter, enabling the identification of the ligand-binding site within the protein structure.

The table below lists potential reporter groups and their applications in the context of this compound analog design.

Reporter GroupType of AssayPurpose
¹¹C (as methyl group)PET ImagingIn vivo quantification of SERT
¹⁸FPET ImagingIn vivo imaging with a longer half-life than ¹¹C
¹²³ISPECT ImagingIn vivo imaging of SERT
Fluorescent Dyes (e.g., fluorescein, rhodamine)In vitro binding assays, Fluorescence MicroscopyVisualization and quantification of SERT binding
BiotinImmunoassays, Protein Pull-downDetection and isolation of SERT
Aryl Azides/BenzophenonesPhotoaffinity LabelingIdentification of ligand binding sites

Molecular and Cellular Pharmacology: Mechanisms of Action

Interactions with Monoamine Transporters in In Vitro Systems

Desmethyl-MADAM, a derivative of the potent and selective serotonin (B10506) transporter (SERT) ligand MADAM (N,N-dimethyl-2-(2-amino-4-methylphenylthio)benzylamine), has been a subject of interest in neuropharmacology for its potential as a precursor in the synthesis of radiolabeled imaging agents. researchgate.net Its interaction with monoamine transporters—SERT, the dopamine (B1211576) transporter (DAT), and the norepinephrine (B1679862) transporter (NET)—is crucial for understanding its pharmacological profile. These transporters are integral membrane proteins that regulate neurotransmission by re-uptaking their respective neurotransmitters from the synaptic cleft. pharmacologyeducation.org

This compound serves as a precursor for the synthesis of [N-11C-methyl]MADAM, a radioligand used in Positron Emission Tomography (PET) to study the serotonin transporter. researchgate.net The parent compound, MADAM, demonstrates very high affinity for SERT. researchgate.netresearchgate.net For instance, in vitro studies have shown that MADAM binds to human SERT with a Ki value of 1.65 nM. researchgate.net Another study reported a Ki of 0.013 nM. researchgate.net This high affinity is a key characteristic that makes its derivatives, like this compound, valuable tools in neuroscience research.

The selectivity of these compounds for SERT over other monoamine transporters is a critical factor. MADAM exhibits a high degree of selectivity for SERT. researchgate.net Its affinity for the norepinephrine transporter (NET) and the dopamine transporter (DAT) is significantly lower, with Ki values of 683 nM and >1000 nM, respectively. researchgate.net This indicates a selectivity ratio of over 1000-fold for SERT compared to DAT and a substantial selectivity over NET. researchgate.netresearchgate.net Such high selectivity is essential for accurately imaging and studying the serotonin system without confounding effects from other neurotransmitter systems. nih.gov

The interaction of this compound and its parent compound, MADAM, with the dopamine transporter (DAT) is minimal. Studies consistently report a very low affinity of MADAM for DAT, with Ki values often cited as being greater than 1000 nM. researchgate.netresearchgate.net This low affinity is a desirable characteristic for a SERT-selective ligand, as it minimizes off-target effects related to the dopaminergic system. The development of selective radiotracers for SERT has been challenging due to the structural similarities among the monoamine transporters, often leading to cross-reactivity with DAT. nih.gov The high selectivity of MADAM and its derivatives against DAT represents a significant advantage.

Similar to its interaction with DAT, this compound's parent compound, MADAM, displays a low affinity for the norepinephrine transporter (NET). The reported Ki value for MADAM at NET is 683 nM. researchgate.net While this indicates a higher affinity than for DAT, it is still substantially lower than its affinity for SERT. This profile ensures that when used in research, particularly in imaging studies, the signal obtained is predominantly from the serotonin transporter, with negligible contribution from the norepinephrine transporter.

The pharmacological profile of a ligand is often best understood by a comparative analysis of its binding affinities across different targets. For this compound's parent compound, MADAM, the data clearly indicates a strong preference for the serotonin transporter.

TransporterKi (nM)
SERT1.65 researchgate.net
DAT>1000 researchgate.net
NET683 researchgate.net

This high selectivity for SERT over DAT and NET is a hallmark of the diaryl sulfide (B99878) class of compounds to which MADAM belongs. researchgate.net This property is crucial for its utility as a research tool, allowing for specific investigation of the serotonergic system. researchgate.netresearchgate.net

Norepinephrine Transporter (NET) Interaction Profiles

Molecular Modeling and Computational Approaches to Binding

Molecular modeling provides powerful tools for visualizing and understanding the interactions between a ligand like this compound and its molecular target, the serotonin transporter, at an atomic level. researchgate.netwiley.com These computational techniques, including docking and molecular dynamics simulations, help to rationalize experimental findings and generate hypotheses about the precise binding mechanisms. nih.govresearchgate.net

Docking Studies to Elucidate Binding Modes

Docking studies computationally place a ligand into the three-dimensional structure of a protein to predict its preferred binding orientation and affinity. researchgate.net For the serotonin transporter, these studies utilize homology models based on the crystal structures of related transporters, such as the bacterial leucine (B10760876) transporter (LeuT), or more recently, cryo-EM structures of the human SERT itself. nih.govacs.org

While specific docking studies focusing exclusively on this compound are not extensively published, its binding mode can be inferred from research on its parent compound, MDMA, and other N-demethylated monoamine transporter inhibitors. nih.govnih.gov The binding site for SSRIs and substrates is located in a central pocket within the transmembrane domains of SERT. nih.govnih.gov Key amino acid residues identified through mutagenesis and modeling studies as being critical for inhibitor binding include Asp98, Tyr95, Ile172, Phe335, Phe341, and Ser438. nih.govnih.gov

Studies on the S438T hSERT mutant provide significant insight into the binding orientation of this compound. nih.gov The research demonstrated that inhibitors with a dimethylaminopropyl group (like MADAM) are more sensitive to the S438T mutation than their monomethyl counterparts (like this compound). nih.gov This suggests that the N-methyl groups are in close proximity to the Ser438 residue in the binding pocket. The smaller size of the monomethylamino group in this compound likely results in a slightly different orientation or reduced steric clash within the mutated binding site, explaining its lesser-affected inhibitory potency compared to MADAM. nih.gov The interaction likely involves a salt bridge between the protonated amine of the ligand and the carboxylate of Asp98, a crucial interaction for many SERT ligands, as well as hydrophobic and π-π stacking interactions with surrounding aromatic residues like Phe335. nih.govnih.gov

Simulation of Conformational Dynamics within Transporter Binding Pockets

Neurotransmitter transporters like SERT are not static structures; they are dynamic proteins that cycle through multiple conformational states to bind, translocate, and release their substrates. nih.goviastate.edunih.gov Molecular dynamics (MD) simulations are computational methods used to model these atomic-level movements over time, providing insights into how ligand binding influences the transporter's structural dynamics. frontiersin.orgchemrxiv.org

The transport of serotonin is generally understood to follow an alternating access mechanism, where the transporter exposes its binding site to either the extracellular space (outward-facing) or the cytoplasm (inward-facing). nih.gov Inhibitors are thought to function by binding to and stabilizing one of these conformational states, thereby locking the transporter and preventing the transport cycle. nih.gov

MD simulations of SERT and its homologs have shown that ligand binding can significantly alter the conformational landscape of the transporter. nih.govfrontiersin.org For an inhibitor like this compound, binding to the central S1 site is expected to stabilize an outward-occluded or a closed conformation, preventing both the release of the inhibitor and the subsequent conformational changes required for substrate transport. nih.gov Simulations can reveal how the presence of the ligand affects the flexibility of specific regions, such as the extracellular and intracellular "gates" that control access to the binding site. nih.gov The dynamic interplay between the ligand and key residues within the binding pocket, as simulated by MD, can help explain the structural basis for the high-affinity binding and inhibitory action of compounds like this compound. chemrxiv.orgelifesciences.org

Metabolism and Biotransformation in Research Models

Identification of Metabolic Pathways in Preclinical In Vitro Systems

In vitro metabolic studies are fundamental in identifying the primary routes of biotransformation for a new chemical entity. These systems, often utilizing liver microsomes or hepatocytes, allow for a controlled investigation of metabolic pathways.

The primary metabolic transformations observed for compounds structurally related to Desmethyl-MADAM involve enzymatic hydroxylation and N-dealkylation. nih.govnih.gov These reactions are predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. dynamed.comwikipedia.org

Hydroxylation: This process introduces a hydroxyl group (-OH) onto the molecule, increasing its polarity and facilitating excretion. For similar compounds, hydroxylation can occur at various positions on the aromatic rings or aliphatic side chains. nih.gov This is a common Phase I metabolic reaction. nih.gov

N-Dealkylation: This involves the removal of an alkyl group from a nitrogen atom. mdpi.com In the context of compounds like MADAM, N-demethylation is a significant pathway. nih.gov The process is initiated by the hydroxylation of the carbon atom adjacent to the nitrogen, which leads to an unstable intermediate that spontaneously breaks down, yielding a dealkylated metabolite and an aldehyde. nih.gov For instance, the metabolism of many drugs involves the removal of a methyl group, a process known as N-demethylation, to form N-desmethyl metabolites. semanticscholar.org The identification and synthesis of N-dealkylated metabolites are crucial throughout drug development. mdpi.com

Studies on the related compound [¹¹C]MADAM using rat and human liver microsomes (RLM/HLM) have demonstrated that N-demethylation is a key metabolic pathway. nih.gov This suggests that this compound itself could be a metabolite of a parent compound and may undergo further metabolism.

Table 1: Key Phase I Metabolic Reactions

Metabolic Process Description Enzymatic System
Hydroxylation Addition of a hydroxyl group (-OH) to a compound. Cytochrome P450 (CYP) enzymes. dynamed.comwikipedia.org
N-Dealkylation Removal of an alkyl group from a nitrogen atom. mdpi.com Cytochrome P450 (CYP) enzymes. nih.gov

Following Phase I metabolism, the resulting metabolites, now possessing functional groups like hydroxyls, can undergo Phase II conjugation reactions. minia.edu.egnih.gov These reactions involve the attachment of endogenous molecules to the metabolite, further increasing its water solubility and facilitating its elimination from the body. numberanalytics.com

Glucuronidation: This is a major conjugation pathway where glucuronic acid is attached to the metabolite.

Sulfation: This process involves the transfer of a sulfonate group to the metabolite, catalyzed by sulfotransferase enzymes. numberanalytics.com

While direct studies on the conjugation of this compound are not extensively detailed in the provided context, it is a highly probable metabolic route given the presence of functional groups amenable to these reactions, a common fate for many xenobiotics. nih.govnumberanalytics.com

Enzymatic Hydroxylation and N-Dealkylation Processes

Characterization of Metabolites in Preclinical In Vivo Studies

In vivo studies in animal models are essential to confirm and expand upon the findings from in vitro systems, providing a more complete picture of a compound's metabolic profile in a whole organism. evotec.com

In preclinical in vivo studies involving related compounds, various metabolites have been detected in biological matrices such as plasma and urine. nih.gov For instance, in studies with [¹¹C]MADAM in rats, radio-HPLC analysis of urine samples confirmed the presence of metabolites resulting from biotransformations like N-benzylic hydroxylation, S-oxidation, and demethylation. nih.gov The structural elucidation of these metabolites is typically achieved using advanced analytical techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).

The formation and clearance of metabolites over time are critical pharmacokinetic parameters. Studies on related compounds have shown a time-dependent increase in metabolite concentrations in plasma following administration of the parent drug. For example, with some radiolabeled tracers, the parent compound can constitute a decreasing percentage of total radioactivity in plasma over time, indicating significant metabolism. nih.gov

Detection and Structural Elucidation of Key Metabolites in Biological Matrices

Role of Cytochrome P450 Enzymes and Other Biotransforming Enzymes

The cytochrome P450 (CYP) enzyme system, primarily located in the liver, is the most significant enzyme family involved in the phase I metabolism of a vast number of drugs and other foreign compounds (xenobiotics). dynamed.comnih.gov

Several specific CYP isozymes are responsible for the metabolism of a wide range of therapeutic agents. The most prominent of these include CYP3A4, CYP2D6, CYP2C9, CYP1A2, and CYP2C19. dynamed.com For many compounds, N-dealkylation is mediated by these enzymes. nih.gov For example, the N-demethylation of some drugs has been shown to be catalyzed by CYP3A4. nih.gov

In the context of compounds similar to this compound, studies have implicated the involvement of multiple CYP enzymes. nih.gov The rate of metabolism can also be influenced by the presence of a carrier concentration, as observed in in vitro experiments with [¹¹C]MADAM in rat and human liver microsomes. nih.gov

In addition to CYPs, other biotransforming enzymes may play a role. Phase II enzymes, such as UDP-glucuronosyltransferases (UGTs) and sulfotransfertransferases (SULTs), are responsible for the conjugation reactions that follow Phase I metabolism. nih.gov

Table 2: Major Cytochrome P450 Isozymes in Drug Metabolism

Enzyme Known Substrates/Metabolic Reactions
CYP3A4 Involved in the metabolism of a large number of drugs, including N-demethylation. nih.govnih.gov
CYP2D6 Metabolizes various psychoactive drugs and is known for genetic polymorphisms affecting activity.
CYP2C9 Primarily metabolizes non-steroidal anti-inflammatory drugs (NSAIDs) and other compounds.
CYP1A2 Involved in the metabolism of caffeine (B1668208) and other xenobiotics.
CYP2C19 Metabolizes proton pump inhibitors and other drugs.

Specific Isoforms Involved in this compound Metabolism

While the N-demethylation of MADAM to produce this compound is known to be a cytochrome P450-mediated reaction, the specific isoforms responsible for this transformation have not been definitively identified in the reviewed scientific literature. plos.orgnih.gov General knowledge of drug metabolism indicates that several CYP enzymes, such as those in the CYP1, CYP2, and CYP3 families, are responsible for the majority of Phase I reactions. mdpi.comproteopedia.org For instance, isoforms like CYP3A4, CYP2D6, CYP2C9, and CYP2C19 are commonly involved in the N-demethylation of various xenobiotics. medsafe.govt.nzdynamed.comresearchgate.net

However, studies specifically pinpointing which of these isoforms catalyze the conversion of MADAM to this compound, or the subsequent metabolism of this compound itself, are not available in the current body of research. Investigations into the metabolism of other compounds, such as loperamide, show that N-demethylation can be mediated by multiple isoforms, including CYP3A4 and CYP2C8, with minor contributions from CYP2B6 and CYP2D6. researchgate.net Without specific inhibitor or recombinant enzyme studies for MADAM and this compound, the precise catalytic enzymes remain unconfirmed.

The table below summarizes the known metabolic pathways for the parent compound, MADAM, in research models.

Parent CompoundMetabolic ReactionResulting MetaboliteResearch ModelReference
MADAMN-demethylationThis compoundRat & Human Liver Microsomes plos.orgresearchgate.net
MADAMS-oxidationMADAM S-oxideRat & Human Liver Microsomes plos.org
MADAMBenzylic HydroxylationHydroxylated MADAMRat & Human Liver Microsomes plos.org

Enzyme Inhibition and Induction Studies in Research Models

There is currently a lack of specific research findings concerning enzyme inhibition or induction studies conducted directly on the this compound compound. Enzyme inhibition studies are crucial for understanding potential drug-drug interactions, where one compound might slow the metabolism of another, potentially leading to toxicity. mdpi.comgeekymedics.com Conversely, enzyme induction studies reveal whether a compound can increase the production of metabolic enzymes, which might accelerate the metabolism of other drugs and reduce their efficacy. nih.govgeekymedics.com

While general principles of CYP enzyme inhibition and induction are well-established, their specific application to this compound has not been reported in the available literature. Research has not yet explored whether this compound acts as an inhibitor or an inducer of any cytochrome P450 isoforms.

Analytical Methodologies for Research and Characterization

Chromatographic Separation Techniques for Desmethyl-MADAM and Metabolites

Chromatography is a fundamental technique for separating complex mixtures into their individual components. researchgate.net This is particularly important in bioanalysis, where the target analyte, such as this compound, is often present in a complex matrix alongside other endogenous substances and metabolites. researchgate.netscispace.com

High-Performance Liquid Chromatography (HPLC) is a cornerstone in the analysis of this compound and its metabolites. nih.govderpharmachemica.com This technique separates compounds based on their differential interactions with a stationary phase (the column) and a liquid mobile phase. scielo.br The versatility of HPLC lies in its compatibility with various detection methods, enhancing its applicability. derpharmachemica.com

For instance, a reverse-phase HPLC (RP-HPLC) method can be developed for the determination of desmethyl compounds. ijpsr.com Chromatographic separation can be achieved using columns like a C18 or a Phenyl Hexyl column with a gradient elution mode. derpharmachemica.comijpsr.com The mobile phase often consists of a mixture of an aqueous buffer (e.g., potassium hydrogen phosphate) and an organic solvent like acetonitrile (B52724) or methanol. derpharmachemica.comscielo.br Detection is commonly performed using a PDA/UV-visible detector at a specific wavelength. derpharmachemica.comijpsr.com

The combination of HPLC with a radioactivity detector (radio-HPLC) is particularly useful in metabolism studies involving radiolabeled compounds like [11C]MADAM, from which this compound can be a metabolite. nih.gov This setup allows for the tracking and quantification of the parent compound and its radiometabolites in biological samples like plasma and urine. nih.gov Ultra-Performance Liquid Chromatography (UPLC), an advancement of HPLC using smaller particle sizes, offers even greater resolution and speed, which is beneficial for separating closely related metabolites. nih.gov

Below is a table summarizing typical HPLC parameters that could be adapted for this compound analysis based on methods for similar compounds.

Table 1: Example HPLC Parameters for Amine Compound Analysis

Parameter Setting
Column C18 (e.g., 250 x 4.6 mm, 5 µm) or Phenyl Hexyl (e.g., 150 x 4.6 mm, 2.7 µ) derpharmachemica.comscielo.br
Mobile Phase Gradient or isocratic mixture of Acetonitrile/Methanol and a buffer (e.g., Potassium dihydrogen phosphate) derpharmachemica.comscielo.br
Flow Rate 0.8 - 1.5 mL/min derpharmachemica.comscielo.br
Detection UV at a specific wavelength (e.g., 227 nm or 210 nm) scielo.brijpsr.com
Injection Volume Typically 20 µL

| Column Temperature | Ambient or controlled (e.g., 35°C) scielo.br |

Gas Chromatography (GC) is another powerful separation technique, primarily suited for volatile or thermally stable compounds. researchgate.net For non-volatile compounds like this compound, a derivatization step is often necessary to increase their volatility. This involves a chemical reaction to convert the analyte into a more suitable form for GC analysis.

GC separates compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. creative-proteomics.com The choice of column is critical, with common phases including 5% phenyl/95% methyl silicone or 50% phenyl/50% methyl silicone. swgdrug.org

Detection in GC can be achieved using a Flame Ionization Detector (FID), which is sensitive to organic compounds, or by coupling the GC system to a mass spectrometer (GC-MS) for more definitive identification. researchgate.netswgdrug.org GC-MS is considered a preferred confirmatory method in many analytical fields. linear.es

The following table outlines typical GC parameters that could be used for the analysis of derivatized this compound, based on methods for similar amphetamine-like substances.

Table 2: Example GC Parameters for Amine Compound Analysis

Parameter Setting
Column DB-1 or 5% phenyl/95% methyl silicone (e.g., 30 m x 0.25 mm, 0.25 µm film) swgdrug.org
Carrier Gas Helium or Hydrogen swgdrug.org
Injector Temperature 230 - 260°C swgdrug.org
Oven Program Temperature gradient, e.g., initial temp of 90°C, ramped to 295°C swgdrug.org
Detector FID or Mass Spectrometer (MS) swgdrug.org

| Derivatization Agent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with trimethylchlorosilane (TMCS) researchgate.net |

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

Mass Spectrometry for Identification and Quantification

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. thermofisher.com It is an indispensable tool for the structural elucidation and quantification of compounds, including this compound and its metabolites. ijpras.com Its high sensitivity allows for the detection of analytes in the femtomolar to attomolar range. thermofisher.com

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a gold standard for quantitative bioanalysis due to its high selectivity and sensitivity. tandfonline.comsci-hub.se This technique allows for the simultaneous quantification of a parent drug and its metabolites from complex biological matrices like plasma or urine. nih.govnih.gov

In an LC-MS/MS system, the eluent from the HPLC column is directed into the mass spectrometer's ion source, commonly an electrospray ionization (ESI) source, which generates ions from the analytes. nih.gov The first mass analyzer (a quadrupole) selects the precursor ion (the ion of the target analyte, e.g., this compound). This selected ion is then fragmented in a collision cell, and the resulting product ions are analyzed by a second mass analyzer. This process, known as multiple-reaction monitoring (MRM), provides a high degree of specificity, minimizing interferences from the matrix. nih.gov LC-MS/MS methods have been successfully developed for the simultaneous determination of drugs and their desmethyl metabolites in plasma. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which is crucial for determining the elemental composition of an unknown compound and confirming the structure of metabolites. ijpras.comresearchgate.net Instruments like Time-of-Flight (TOF), Quadrupole-Time-of-Flight (Q-TOF), and Orbitrap are common HRMS systems. thermofisher.comijpras.com

When coupled with LC (LC-HRMS), this technique is a powerful tool for identifying metabolites in complex biological samples. researchgate.net The high mass accuracy allows for the confident identification of metabolites by comparing the measured mass to theoretical masses of potential biotransformation products of the parent drug. nih.gov For instance, the metabolism of [11C]MADAM has been investigated using UHPLC/Q-ToF-MS to identify metabolites resulting from processes like demethylation. nih.gov This approach is invaluable for building a comprehensive metabolic profile of a compound. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Bioanalysis

Sample Preparation Strategies for Research Samples

Before a sample can be analyzed by chromatographic or mass spectrometric techniques, it must undergo preparation to remove interferences and concentrate the analyte of interest. scispace.comnih.gov The choice of sample preparation method depends on the nature of the biological matrix (e.g., plasma, urine, tissue) and the analytical technique being used. sci-hub.seslideshare.net

Common strategies include:

Protein Precipitation (PPT): This is a simple and rapid method to remove proteins from plasma or serum samples. It is often achieved by adding a water-miscible organic solvent (like acetonitrile) or an acid (like trichloroacetic acid).

Liquid-Liquid Extraction (LLE): This technique separates analytes from interferences by partitioning the sample between two immiscible liquid phases. For example, a plasma sample can be made alkaline and then extracted with an organic solvent like ethyl acetate (B1210297) to isolate basic compounds. nih.govnih.gov

Solid-Phase Extraction (SPE): This is a highly effective and versatile technique for cleaning up and concentrating analytes from a sample. The sample is passed through a cartridge containing a solid sorbent that retains the analyte. Interferences are washed away, and the analyte is then eluted with a small volume of a strong solvent. nih.gov Mixed-mode cation exchange (MCX) cartridges are often used for the extraction of amine compounds from aqueous samples like wastewater. mdpi.com

The following table summarizes the key features of these common sample preparation techniques.

Table 3: Comparison of Sample Preparation Techniques

Technique Principle Advantages Disadvantages
Protein Precipitation Proteins are precipitated out of solution using a solvent or acid. Fast, simple, inexpensive. Less clean extract, potential for ion suppression in MS.
Liquid-Liquid Extraction Analyte is partitioned between two immiscible liquids. Cleaner extracts than PPT, high recovery for certain analytes. Labor-intensive, requires larger volumes of organic solvents.

| Solid-Phase Extraction | Analyte is retained on a solid sorbent while interferences are washed away. | High selectivity and concentration factor, clean extracts, amenable to automation. | Can be more expensive and require method development. |

For tissue samples, an initial homogenization step is required to disrupt the tissue structure before extraction can proceed. nih.govsci-hub.se This can be done using mechanical methods like motor-and-pestle or blade techniques. nih.gov

Extraction Techniques (e.g., Solid-Phase Extraction, Liquid-Liquid Extraction)

The initial and critical step in the analytical workflow is the extraction of this compound from the sample matrix, which can range from biological fluids to environmental samples. nih.gov The primary goals of extraction are to isolate the analyte from interfering substances, concentrate it, and transfer it into a solvent compatible with the subsequent analytical instrument. scharlab.com The choice of extraction technique is dictated by the chemical properties of this compound, the nature of the sample matrix, and the desired analytical sensitivity and selectivity. mdpi.com The two most prevalent techniques employed for compounds like this compound are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). sigmaaldrich.comlibretexts.org

Solid-Phase Extraction (SPE)

SPE is a highly selective and versatile sample preparation technique that has become a cornerstone in analytical laboratories. scharlab.comsigmaaldrich.com It operates on the principle of partitioning analytes between a solid stationary phase (sorbent) and a liquid mobile phase. organomation.com The process involves passing a liquid sample through a cartridge containing a solid adsorbent, which retains the target analyte. organomation.com Interfering components are washed away, and the purified analyte is then eluted with a suitable solvent. organomation.com

The key to successful SPE is the selection of the appropriate sorbent material, which depends on the physicochemical properties of this compound. For a compound like this compound, which possesses amine functionalities, ion-exchange SPE cartridges can be particularly effective. nih.gov The general SPE procedure involves four main steps:

Conditioning: The sorbent is activated with a solvent to ensure reproducible retention of the analyte. scharlab.comorganomation.com

Sample Loading: The sample containing this compound is passed through the cartridge, where the analyte binds to the sorbent. organomation.com

Washing: The cartridge is washed with a specific solvent to remove any retained impurities. scharlab.com

Elution: A different solvent is used to disrupt the analyte-sorbent interaction and elute the purified this compound for analysis. organomation.com

SPE offers several advantages over traditional LLE, including higher recovery rates, reduced solvent consumption, and the potential for automation. scharlab.com For instance, a novel SPE method developed for separating sterol fractions demonstrated significantly higher recovery (94%) compared to older techniques like thin-layer chromatography (62%). nih.gov

Liquid-Liquid Extraction (LLE)

LLE, also known as solvent extraction, is a fundamental separation technique based on the differential solubility of a compound in two immiscible liquids, typically an aqueous phase and an organic solvent. organomation.comscribd.comlongdom.org The principle of LLE is governed by the partition coefficient (KD), which describes the equilibrium distribution of an analyte between the two phases. libretexts.org

To extract a basic compound like this compound from an aqueous sample, the pH of the solution is adjusted to be basic. This ensures the amine group is in its free base form, increasing its solubility in an organic solvent. The mixture is then vigorously shaken in a separatory funnel to facilitate the transfer of the analyte into the organic layer. youtube.com After allowing the layers to separate, the organic phase containing this compound is collected. youtube.com The process can be repeated with fresh organic solvent to maximize extraction efficiency. libretexts.org

The choice of organic solvent is critical and is based on factors such as its immiscibility with water, its ability to dissolve this compound, and its volatility for easy removal post-extraction. organomation.com

Table 1: Comparison of Extraction Techniques

Feature Solid-Phase Extraction (SPE) Liquid-Liquid Extraction (LLE)
Principle Partitioning between a solid sorbent and a liquid sample. organomation.com Partitioning between two immiscible liquid phases. longdom.org
Selectivity High, due to a wide variety of available sorbents. scharlab.com Moderate, dependent on solvent choice and pH adjustment. scribd.com
Solvent Consumption Generally low. scharlab.com Typically high.
Automation Easily automated. scharlab.com More difficult to automate.
Analyte Recovery Often higher and more reproducible. nih.gov Can be variable and prone to emulsion formation.
Common Use Sample cleanup and concentration for chromatography. sigmaaldrich.com Initial sample cleanup and extraction from aqueous matrices. organomation.com

Derivatization Procedures for Enhanced Analytical Detection

Following extraction, and prior to analysis by techniques like Gas Chromatography-Mass Spectrometry (GC-MS), this compound often requires chemical modification through a process called derivatization. jfda-online.com Derivatization converts the analyte into a more suitable form for analysis by improving its volatility, thermal stability, and chromatographic behavior. jfda-online.comsigmaaldrich.com For compounds containing active hydrogens, such as the secondary amine in this compound, derivatization is often essential. sigmaaldrich.com

The primary reasons for derivatizing compounds like this compound for GC-MS analysis include:

Increased Volatility: The amine group in this compound can lead to low volatility. Derivatization masks this polar functional group, making the resulting derivative more volatile and suitable for gas chromatography. jfda-online.com

Improved Thermal Stability: Derivatization can prevent the thermal degradation of the analyte in the hot GC injection port. jfda-online.com

Enhanced Chromatographic Resolution: Derivatized compounds often exhibit sharper, more symmetrical peaks, leading to better separation from other components in the sample. jfda-online.com

Characteristic Mass Spectra: The derivative can produce a more informative mass spectrum, aiding in structural elucidation and confirmation. jfda-online.com

Common derivatization reactions for amines include silylation and acylation.

Silylation

Silylation involves the replacement of the active hydrogen in the amine group with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used for this purpose. restek.com The reaction is typically performed by heating the dried extract with the silylating reagent. restek.com The resulting TMS-derivative of this compound is significantly more volatile and less polar.

Acylation

Acylation involves the reaction of the amine group with an acylating agent, such as a fluorinated anhydride (B1165640) (e.g., trifluoroacetic anhydride, pentafluoropropionic anhydride). jfda-online.com This process introduces a fluoroacyl group, creating a derivative with excellent chromatographic properties and high sensitivity for electron capture detection (ECD) or mass spectrometry. jfda-online.com

The choice of derivatization reagent and reaction conditions must be optimized to ensure complete and reproducible conversion of this compound to its derivative, minimizing the formation of byproducts. nih.gov

Table 2: Common Derivatization Reagents for Amine Compounds

Derivatization Method Reagent Class Common Reagents Resulting Derivative Key Advantages
Silylation Silylating Agents BSTFA, MSTFA restek.com Trimethylsilyl (TMS) ether/amine Increases volatility and thermal stability. sigmaaldrich.com
Acylation Acylating Agents Trifluoroacetic anhydride (TFAA), Pentafluoropropionic anhydride (PFPA) jfda-online.com Fluoroacyl amide Improves chromatographic properties and enhances detector response. jfda-online.com
Alkylation Alkylating Agents Trimethylsilyldiazomethane (TMSDM) researchgate.net Methyl ester/ether/amine Can be a safer alternative to diazomethane (B1218177) for some functional groups. researchgate.net

Preclinical Research Applications and Model Systems

In Vivo Research Models for Neurochemical Studies (Non-Human Primates, Rodents)

In vivo research models, particularly rodents and non-human primates, are indispensable for understanding the complex neurochemical effects of compounds within a living organism. numberanalytics.com Rodents are often used for initial screening and mechanistic studies due to their genetic tractability and cost-effectiveness, while non-human primates, with their closer phylogenetic relationship to humans, are crucial for translational research. numberanalytics.comnih.govmdpi.com

Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the visualization and quantification of molecular targets in the living brain. nih.gov Desmethyl-MADAM is the immediate precursor for the synthesis of [¹¹C]MADAM, a highly selective radioligand for the serotonin (B10506) transporter (SERT). d-nb.inforesearchgate.net

In PET studies, [¹¹C]MADAM is injected into the subject, and its distribution in the brain is monitored over time. nih.gov The high uptake of [¹¹C]MADAM in brain regions known to have a high density of SERT, such as the raphe nuclei, striatum, and thalamus, and its displacement by known SERT inhibitors, confirms its specific binding. d-nb.inforesearchgate.netnih.gov The cerebellum is often used as a reference region, representing non-specific binding, to allow for the quantification of SERT availability. d-nb.infonih.gov These studies have been conducted in both non-human primates and humans to investigate the role of SERT in various neuropsychiatric disorders and to assess the target engagement of new antidepressant drugs. researchgate.netnih.govmeduniwien.ac.atki.se The rapid metabolism of [¹¹C]MADAM is a factor that needs to be considered in the analysis of PET data, with studies identifying several of its metabolites. researchgate.netnih.gov

In Vivo ModelImaging TechniqueKey Findings with [¹¹C]MADAM
Non-human Primates (Cynomolgus monkeys)PETConfirmed high selectivity and reversible binding of [¹¹C]MADAM to SERT. researchgate.net
HumansPETDemonstrated the utility of [¹¹C]MADAM for quantifying SERT in clinical studies. nih.gov
Rodents (Rats)In vitro and in vivo metabolism studiesIdentified major metabolic pathways of MADAM, including N-demethylation to this compound. nih.gov

Microdialysis is an in vivo technique used to sample the extracellular fluid of the brain and measure the concentrations of neurotransmitters and their metabolites. rsc.orgnih.govresearchgate.net A small, semi-permeable probe is implanted into a specific brain region, and a physiological solution is slowly perfused through it. nih.gov Molecules in the extracellular space diffuse across the membrane into the perfusion fluid, which is then collected and analyzed. nih.govresearchgate.net

This technique can be used in freely moving animals, allowing for the correlation of neurochemical changes with behavior. researchgate.netcriver.com In the context of this compound, while not directly measured, its precursor [¹¹C]MADAM's effects on serotonin levels could be indirectly studied. More commonly, microdialysis is used to assess the impact of SERT inhibitors on extracellular serotonin concentrations. By administering a SERT inhibitor, researchers can observe an increase in synaptic serotonin levels, providing a direct measure of the drug's functional effect in vivo. criver.com Combining microdialysis with behavioral assays allows for a comprehensive understanding of how altering neurotransmitter dynamics affects behavior. criver.com

Positron Emission Tomography (PET) Imaging Studies with [11C]MADAM

This compound in the Development of Novel Research Tools

The primary role of this compound in the development of novel research tools is as a precursor for the synthesis of radiolabeled ligands for PET imaging, most notably [¹¹C]MADAM. d-nb.inforesearchgate.net The development of such tools is crucial for advancing our understanding of the neurobiology of psychiatric and neurological disorders.

Furthermore, the chemical scaffold of this compound can serve as a template for the design and synthesis of new compounds with improved properties for probing the serotonin transporter. Medicinal chemistry efforts could focus on modifying the structure of this compound to, for example, alter its binding affinity, selectivity, or pharmacokinetic profile. This could lead to the development of new PET radioligands with even better imaging characteristics or novel therapeutic agents targeting the serotonin transporter.

Structure Activity Relationships Sar and Ligand Design Principles

Impact of Structural Modifications on Serotonin (B10506) Transporter (SERT) Affinity and Functional Efficacy

Desmethyl-MADAM belongs to the diaryl sulfide (B99878) class of compounds, which are characterized by two phenyl rings linked by a sulfur atom. nih.gov The specific substitutions on these aromatic rings are crucial determinants of binding affinity and selectivity for SERT. The parent compound, MADAM, features a methyl group on one of the phenyl rings, which contributes to its high affinity (K_i = 1.65 nM) and selectivity for SERT over other monoamine transporters. researchgate.net

Research on a variety of diaryl sulfide analogs has demonstrated that the nature and position of substituents on the phenyl rings can significantly alter binding properties. capes.gov.br For instance, the introduction of fluorine-containing groups has been explored to develop PET imaging agents, with studies showing that these substitutions can maintain nanomolar affinity for SERT. capes.gov.brsnmjournals.org While specific SAR studies focusing on a wide range of aromatic substitutions for this compound itself are not extensively detailed in the literature, the principles derived from the broader class of diaryl sulfides are applicable. These studies collectively indicate that the electronic and steric properties of the aromatic rings are finely tuned for optimal interaction with the SERT binding pocket. Modifications that alter these properties, such as adding bulky groups, can decrease affinity.

One of the most significant structural modifications in the context of this compound is the state of the amine group. This compound is the N-monomethyl analog of the N,N-dimethyl compound MADAM. This difference has a profound impact on transporter affinity and selectivity. It is a well-documented principle in the pharmacology of monoamine transporter inhibitors that the N,N-dimethylamine moiety generally confers higher affinity and selectivity for SERT. nih.gov In contrast, the corresponding N-monomethyl (desmethyl) analogs often exhibit reduced SERT affinity or a shift in selectivity towards the norepinephrine (B1679862) transporter (NET). nih.gov

This principle is observed across different classes of antidepressants, including tricyclic antidepressants (TCAs) and selective serotonin reuptake inhibitors (SSRIs). nih.govtandfonline.com For example, the N-demethylation of imipramine (B1671792) to desipramine (B1205290) or citalopram (B1669093) to desmethylcitalopram (B1219260) results in compounds with altered transporter interaction profiles. This compound is a known metabolite of MADAM, formed through N-demethylation in the liver. plos.org While this metabolic conversion occurs in vivo, the resulting this compound is expected to have a different potency profile at SERT compared to its parent compound, consistent with general SAR principles. Studies on related compounds have shown that N-desmethyl metabolites can retain significant, albeit sometimes reduced, potency for SERT.

Table 1: Comparison of SERT Binding Affinity for Select Compounds and their N-Desmethyl Analogs
Parent Compound (N,N-dimethyl)SERT K_i (nM)N-Desmethyl AnalogSERT K_i (nM)Reference
MADAM1.65This compoundData not specified researchgate.net
Imipramine1.4Desipramine25 nih.gov
Citalopram1.8Desmethylcitalopram12 nih.gov

Effects of Aromatic Ring Substitutions on Binding

Stereochemical Aspects of this compound's Interaction with Transporters

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can be a critical factor in determining how a ligand interacts with its biological target.

In the context of drug design, the synthesis and evaluation of individual stereoisomers are often crucial, as enantiomers can have vastly different biological activities. symeres.comnih.govrsc.org However, the core structure of this compound, like its parent compound MADAM, is achiral as it lacks a stereogenic carbon atom. snmjournals.org Therefore, it does not exist as enantiomers or diastereomers in its standard form. Research literature consistently treats this compound as a single chemical entity rather than a mixture of stereoisomers. researchgate.netplos.orgresearchgate.net The synthesis of this compound is typically achieved as a precursor for the radiolabeling of MADAM, for example, via N-methylation using [¹¹C]methyl iodide. researchgate.net

Because this compound is an achiral molecule, the concept of differential interactions based on chirality is not applicable to it. However, the principle is highly relevant for other SERT ligands. For many chiral drugs, the different enantiomers can exhibit significant stereoselectivity in their binding to transporters. acs.org One enantiomer may bind with much higher affinity or have a different functional effect than the other. acs.org For example, studies with the chiral antidepressant citalopram have shown that its therapeutic activity resides almost exclusively in the (S)-enantiomer, known as escitalopram. researchgate.net This differential activity is a direct result of the specific three-dimensional fit between the chiral ligand and the asymmetric binding site within the serotonin transporter. nih.gov Such stereospecific interactions underscore the highly structured and ordered nature of the ligand-transporter binding event.

Synthesis and Evaluation of Stereoisomers in Research

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activity using mathematical equations. medcraveonline.com These models are invaluable for predicting the activity of novel compounds before their synthesis, thereby streamlining the drug discovery process. mdpi.comresearchgate.net

For SERT inhibitors, including the diaryl sulfide class to which this compound belongs, QSAR and other molecular modeling approaches like docking simulations are frequently employed. mdpi.comacs.orgnih.gov These models use a set of calculated molecular descriptors—such as electronic properties, hydrophobicity, and steric parameters—to build a predictive model. nih.govnih.govresearchgate.net

Although specific QSAR models developed exclusively for this compound are not prominent, it and its parent MADAM are often included in larger datasets used to build and validate robust QSAR models for SERT affinity and selectivity. nih.govmdpi.com For example, docking studies that place this compound and related analogs into homology models of the SERT binding site help to visualize key interactions and understand why certain structural features are favored. nih.gov These predictive models can identify the structural requirements for potent SERT inhibition within the diaryl sulfide scaffold, guiding the design of new analogs with potentially improved properties. nih.gov

Development of Predictive Models for Transporter Interaction

Predictive modeling for the interaction of ligands with transporters like SERT is a cornerstone of modern medicinal chemistry, enabling the rational design of new compounds and the interpretation of experimental data. These models, which include quantitative structure-activity relationship (QSAR) and pharmacophore approaches, aim to correlate a molecule's structural or physicochemical properties with its biological activity.

While comprehensive predictive models focusing exclusively on this compound are not extensively detailed in publicly available research, its interaction with SERT can be understood within the broader context of computational models developed for the diaryl sulfide class of inhibitors. These models are built upon experimental data from a range of structurally related compounds, including MADAM and its metabolites.

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of chemical features necessary for a molecule to bind to a specific target. For SERT inhibitors, these models typically include key features such as a protonatable amine, aromatic rings, and hydrophobic centers. acs.org In the context of this compound, the core pharmacophoric elements are shared with its parent compound, MADAM. Docking studies of MADAM and related ligands into homology models of SERT, often based on the crystal structure of the bacterial leucine (B10760876) transporter (LeuT), have identified critical interactions within the transporter's binding pocket. nih.gov For instance, the dimethylamino group of MADAM is thought to form a key ionic interaction with an aspartate residue (Asp-98) in the first transmembrane domain of SERT. nih.gov In this compound, the secondary amine retains this crucial capability for ionic bonding, which is fundamental for anchoring the ligand in the binding site.

A study on the metabolism of [11C]MADAM in rat and human liver microsomes identified N-demethylation as a primary metabolic pathway, leading to the formation of this compound (referred to as NHMADAM in the study). The formation of this metabolite is a critical parameter in pharmacokinetic models that aim to predict the concentration of the parent radioligand at the target site.

CompoundKey Structural FeatureRole in Transporter Interaction Modeling
This compound Secondary Amine (-NHCH3)Retains the essential protonatable amine for ionic interaction with SERT's Asp-98 residue. Its altered lipophilicity and molecular properties compared to MADAM provide a crucial data point for developing predictive QSAR models for the diaryl sulfide class of SERT inhibitors.
MADAM Tertiary Amine (-N(CH3)2)Serves as the parent compound and a high-affinity reference ligand in pharmacophore and QSAR models. The dimethylamino group is a key pharmacophoric feature.

Application in the Rational Design of New Research Probes

The rational design of new research probes, particularly for neuroimaging techniques like Positron Emission Tomography (PET), relies heavily on a detailed understanding of SAR. The primary application of this compound in this context is its role as a direct precursor for the synthesis of the widely used PET radioligand, [11C]MADAM. researchgate.net

The synthesis of [11C]MADAM involves the N-methylation of this compound using [11C]methyl iodide or [11C]methyl triflate. researchgate.net This synthetic pathway highlights the practical importance of this compound as a key intermediate. The design of this process is inherently rational: by starting with the desmethyl precursor, a carbon-11 (B1219553) atom can be efficiently and specifically introduced at the terminal amine position to create the final radioligand.

While this compound is primarily used as a synthetic precursor rather than a design scaffold for entirely new classes of probes, its properties inform the design of other ligands. The fact that N-demethylation is a major metabolic route for MADAM is a critical consideration in the design of next-generation radioligands. researchgate.net An ideal PET radioligand should exhibit minimal metabolism to radioactive byproducts that can also cross the blood-brain barrier and bind to the target, as this complicates the quantitative analysis of the PET signal.

Therefore, the study of this compound's formation and its own binding characteristics provides essential feedback for the design-make-test cycle of drug discovery and probe development. For example, medicinal chemists might design new analogues of MADAM with modifications aimed at sterically hindering the N-demethylation process, potentially leading to a radioligand with a simpler metabolic profile and improved brain imaging characteristics.

Emerging Research Directions and Unaddressed Questions

Exploration of Unconventional Molecular Targets and Mechanisms

The current body of scientific literature predominantly defines Desmethyl-MADAM by its crucial role as the immediate precursor to the potent and selective serotonin (B10506) transporter (SERT) radioligand, [¹¹C]MADAM. plos.orgresearchgate.net Consequently, its molecular interactions have been almost exclusively investigated within the context of the serotonergic system. Research has focused on its handling and chemical properties as they pertain to the successful synthesis of [¹¹C]MADAM for positron emission tomography (PET) imaging of SERT. plos.org

To date, there is a notable absence of published research exploring the binding affinity or functional activity of this compound at unconventional molecular targets outside of the monoamine transporter family. The core diphenyl sulfide (B99878) structure is a key feature of many SERT ligands, but its potential for interaction with other receptors, ion channels, or enzymes remains largely uncharacterized. plos.orgmdpi.com Future research endeavors could pivot towards screening this compound against a broad panel of central nervous system targets. Such studies would be crucial to determine if the compound possesses a unique pharmacological profile of its own, independent of its function as a synthetic precursor. This exploration is a necessary step to fully understand the compound's potential biological activities and to uncover any previously unknown mechanisms of action.

Potential as a Scaffold for Novel Research Chemical Probe Development

A "molecular scaffold" represents the core structure of a molecule, which can be systematically modified to create a library of new compounds with diverse properties. arxiv.orgrsc.org The use of such scaffolds is a foundational strategy in medicinal chemistry for developing new therapeutic agents and research tools. nih.govlifechemicals.com

The this compound molecule, with its diphenyl sulfide core, represents a valuable scaffold for the development of novel research probes. plos.org The diphenyl sulfide class of compounds is considered highly promising for the detailed study and quantification of the SERT. plos.org The structure of this compound offers multiple points for chemical modification. Alterations to the aromatic rings or the amine group could lead to the generation of new ligands with modified affinity, selectivity, and pharmacokinetic properties.

This scaffold-based approach allows for:

Structure-Activity Relationship (SAR) Studies: Systematically altering the this compound structure and assessing the impact on SERT binding can elucidate key molecular interactions necessary for high-affinity binding.

Development of Ligands for Other Targets: While its heritage is in SERT research, modifications to the scaffold could shift its binding preference toward other monoamine transporters, such as the dopamine (B1211576) transporter (DAT) or the norepinephrine (B1679862) transporter (NET), or even to entirely different classes of proteins.

Creation of Probes with Improved Properties: The scaffold can be used to design new PET radioligands with potentially superior characteristics to [¹¹C]MADAM, such as optimized metabolism, better brain penetration, or different kinetic profiles.

The concept of using a desmethyl precursor as a scaffold is not unique to MADAM. For instance, the synthesis of [N-methyl-¹¹C]N-desmethyl-loperamide was developed to create an improved PET radiotracer for imaging P-glycoprotein function, demonstrating the utility of this chemical strategy. nih.gov Deep learning and other computational models are emerging as powerful tools for scaffold-based drug discovery, capable of generating novel molecular structures based on a core scaffold with desired properties. arxiv.org Applying such methods to the this compound scaffold could rapidly accelerate the discovery of new and valuable research probes.

Advancements in Analytical and In Vivo Imaging Methodologies for this compound Research

The primary application of this compound is in the field of molecular neuroimaging, specifically as the precursor for the synthesis of [¹¹C]MADAM for PET studies. plos.orgresearchgate.net PET is a non-invasive imaging technique that allows for the real-time quantification of molecular targets in vivo. rsc.org

The synthesis of [¹¹C]MADAM from its desmethyl precursor is a well-established and rapid process. It involves the N-methylation of this compound using a radiolabeled methylating agent, typically [¹¹C]methyl triflate, which is itself produced from cyclotron-generated [¹¹C]methane. researchgate.net This chemical reaction is highly efficient and crucial for producing the final radioligand with the high specific activity required for human and animal PET studies.

Advancements in analytical chemistry are vital for ensuring the quality and proper interpretation of PET imaging data. The study of the metabolism of diphenyl sulfide-based radioligands like [¹¹C]MADAM relies on sophisticated analytical techniques. plos.org

Key Methodologies:

High-Performance Liquid Chromatography (HPLC): Used to purify the synthesized [¹¹C]MADAM from the precursor this compound and other reaction byproducts, ensuring high radiochemical purity of the injected tracer. researchgate.net

Radio-HPLC: This technique couples HPLC with a radiation detector to analyze the metabolic profile of the radioligand in plasma and urine samples over the course of a PET scan, separating the parent radiotracer from its radioactive metabolites. plos.org

Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC/Q-ToF-MS): This powerful combination is used in in vitro studies with liver microsomes to identify the chemical structures of metabolites. Studies have shown that the metabolism of MADAM can involve processes like S-oxidation, N-demethylation, and benzylic hydroxylation. plos.org

The table below summarizes the key aspects of the primary methodology involving this compound.

ParameterDescriptionSource(s)
Precursor Compound N-Desmethyl-MADAM plos.orgresearchgate.net
Final Radioligand [¹¹C]MADAM plos.orgresearchgate.net
Imaging Modality Positron Emission Tomography (PET) researchgate.netrsc.org
Radiolabeling Reaction ¹¹C-methylation researchgate.net
Methylating Agent [¹¹C]methyl triflate researchgate.net
Primary Molecular Target Serotonin Transporter (SERT) plos.org
Analytical Quality Control HPLC, Radio-HPLC plos.orgresearchgate.net
Metabolite Identification UHPLC/Q-ToF-MS plos.org

These advanced methodologies are essential for the continued use and accurate quantification of PET studies using radiotracers derived from this compound.

Identified Gaps in Current Academic Understanding and Future Research Trajectories

Despite its established role in neuroscience research, significant gaps remain in the academic understanding of this compound. These gaps represent opportunities for future research that could refine its application and potentially uncover new uses for the compound and its derivatives.

Identified Gaps:

Intrinsic Pharmacological Profile: The most significant gap is the lack of a comprehensive pharmacological characterization of this compound itself. Its binding affinity, functional activity (as an agonist, antagonist, or modulator), and selectivity have not been systematically evaluated across a wide range of biological targets. It is often assumed to be inactive or significantly less potent than its methylated counterpart, but this has not been robustly demonstrated.

Blood-Brain Barrier Transport: The specific characteristics of this compound's ability to cross the blood-brain barrier have not been detailed, though it is implicitly understood to be brain-penetrant to serve as a useful precursor for CNS-targeted ligands.

Systematic Scaffold Exploration: The potential of the this compound scaffold has been explored in a limited fashion. A systematic effort to generate a diverse chemical library based on this core structure for screening against various targets is lacking.

Future Research Trajectories:

Comprehensive Pharmacological Screening: A crucial future direction is to perform extensive in vitro screening of this compound against a wide array of CNS receptors and transporters to create a complete pharmacological profile.

Computational Chemistry and AI-Driven Design: Employing modern computational tools, such as deep learning generative models, to explore the chemical space around the this compound scaffold could rapidly identify novel molecules with high predicted affinity for specific targets. arxiv.org

Development of New Imaging Agents: Using the scaffold to design and synthesize new radioligands labeled with other isotopes (e.g., Fluorine-18) could lead to PET tracers with longer half-lives, allowing for the study of slower biological processes.

In Vivo Characterization: Future animal studies could focus on directly administering this compound to characterize its pharmacokinetics, biodistribution, and potential behavioral effects, independent of its role as a precursor.

Addressing these knowledge gaps will not only provide a more complete understanding of a widely used research chemical but also has the potential to unlock new avenues for the development of next-generation molecular probes for neuroscience.

Q & A

Q. What frameworks are recommended for assessing the reliability of machine learning models predicting this compound’s bioactivity?

  • Methodological Answer : Validate models using k-fold cross-validation and external test sets. Apply SHAP (SHapley Additive exPlanations) values to interpret feature importance. Report metrics like AUC-ROC, precision-recall curves, and Matthews correlation coefficient (MCC). Address overfitting via regularization (L1/L2 penalties) or dropout layers in neural networks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.